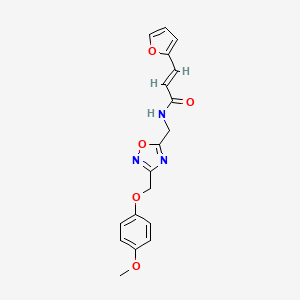
(1R,2R)-2-(Methylamino)-1-phenylcyclopentan-1-ol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-(Methylamino)-1-phenylcyclopentan-1-ol;hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Desoxyephedrine, and it is a derivative of Ephedrine. The synthesis method of this compound is complex, and it requires specialized skills and equipment. The purpose of
Mécanisme D'action
The mechanism of action of (1R,2R)-2-(Methylamino)-1-phenylcyclopentan-1-ol;hydrochloride is not fully understood. However, it is believed to work by increasing the release of dopamine and norepinephrine in the brain. These neurotransmitters are associated with feelings of pleasure and alertness, which may explain the compound's psychoactive effects.
Biochemical and Physiological Effects:
(1R,2R)-2-(Methylamino)-1-phenylcyclopentan-1-ol;hydrochloride has several biochemical and physiological effects on the body. These effects include increased heart rate, blood pressure, and body temperature. The compound also causes the release of glucose into the bloodstream, which can lead to hyperglycemia. In addition, it can cause vasoconstriction, which can lead to decreased blood flow to vital organs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (1R,2R)-2-(Methylamino)-1-phenylcyclopentan-1-ol;hydrochloride in lab experiments is its ability to induce psychoactive effects in animals. This makes it a useful tool for studying the effects of psychoactive substances on the brain. However, the compound's psychoactive effects can also be a limitation, as they may interfere with the interpretation of results. In addition, the compound's potential for abuse and addiction may limit its use in research.
Orientations Futures
There are several future directions for research on (1R,2R)-2-(Methylamino)-1-phenylcyclopentan-1-ol;hydrochloride. One area of focus is the development of new drugs for the treatment of neurological disorders. Another area of research is the study of the compound's effects on the brain and its potential for abuse and addiction. Additionally, there is a need for further research on the compound's mechanism of action and its biochemical and physiological effects on the body.
Méthodes De Synthèse
The synthesis of (1R,2R)-2-(Methylamino)-1-phenylcyclopentan-1-ol;hydrochloride is a multi-step process that involves several chemical reactions. The first step is the reduction of Ephedrine to Methamphetamine, which is then converted to Desoxyephedrine. The final step involves the addition of Hydrochloride to Desoxyephedrine to form (1R,2R)-2-(Methylamino)-1-phenylcyclopentan-1-ol;hydrochloride. This process requires specialized equipment and skills, and it is not recommended for inexperienced chemists.
Applications De Recherche Scientifique
(1R,2R)-2-(Methylamino)-1-phenylcyclopentan-1-ol;hydrochloride has several potential applications in scientific research. One of the most significant applications is in the field of neuroscience, where it is used to study the effects of psychoactive substances on the brain. This compound has also been used in the development of new drugs for the treatment of various neurological disorders, including Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
(1R,2R)-2-(methylamino)-1-phenylcyclopentan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-13-11-8-5-9-12(11,14)10-6-3-2-4-7-10;/h2-4,6-7,11,13-14H,5,8-9H2,1H3;1H/t11-,12-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXSNLFSHCJECU-MNMPKAIFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCC1(C2=CC=CC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CCC[C@]1(C2=CC=CC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(Methylamino)-1-phenylcyclopentan-1-ol;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-((2-(4-Methoxyphenyl)thiazolidin-3-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2622636.png)

![2-[(6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetic acid](/img/structure/B2622639.png)

![N-(4-fluoro-3-methylphenyl)-2-(7-methyl-4-oxo-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2622641.png)
![3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B2622645.png)
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(difluoromethoxy)propanoate](/img/structure/B2622646.png)
![1-[(2,3-dimethoxyphenyl)methyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B2622647.png)
![2-(Furan-2-yl)-5-((4-nitrophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2622648.png)
![4-Bromo-3-[(ethylamino)methyl]phenol](/img/structure/B2622650.png)
![2-{[2-Oxo-2-(4-toluidino)ethyl]sulfonyl}acetic acid](/img/structure/B2622651.png)

![N-(1-cyanocycloheptyl)-2-[(2,5-dichlorophenyl)amino]acetamide](/img/structure/B2622658.png)